molecular formula C17H18N6O2 B2761855 9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921877-93-2

9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2761855
CAS RN: 921877-93-2
M. Wt: 338.371
InChI Key: OPXBWQZFUYUFQP-UHFFFAOYSA-N
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Description

9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, also known as IBMPFD, is a synthetic compound that belongs to the class of purine derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

Medicinal Chemistry Applications

Triazolo purines, including structures similar to 9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, are pivotal in the design and development of new therapeutic agents. Their application in medicinal chemistry is underscored by their role as isosteres of natural purines, which allows for the exploration of purinergic regulation and purine metabolism in drug discovery. These compounds have been employed as scaffolds for the development of inhibitors targeting various kinases, phosphodiesterases, xanthine oxidase, and thymidine phosphorylase, as well as for the creation of antagonists for adenosine and corticotropin-releasing hormone receptors. Their utility extends to anticancer and antiviral agent development, demonstrating their versatility in medicinal chemistry (Lim & Dolzhenko, 2014).

Antimicrobial Activity

The triazolo[4,3-e]purine derivatives exhibit significant antimicrobial activity. In one study, compounds synthesized from 6-hydrazinyl-7H-purin-2-amine demonstrated antibacterial effects, showcasing the potential of triazolo purine derivatives as antimicrobial agents. This underscores the importance of such compounds in addressing bacterial infections and highlights the broader implications of triazolo[4,3-e]purine derivatives in antimicrobial research (Govori, 2017).

Synthetic Methodologies

The synthesis of triazolo[4,3-e]purine derivatives, including those related to this compound, involves innovative methodologies that enhance the efficiency and diversity of medicinal compounds. Techniques such as microwave-assisted synthesis offer green, rapid, and efficient pathways to these compounds, underscoring the importance of advanced synthetic methodologies in the development of triazolo purines for various applications (Farahi, Karami, & Banaki, 2015).

properties

IUPAC Name

1-methyl-5-(2-methylpropyl)-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10(2)9-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXBWQZFUYUFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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